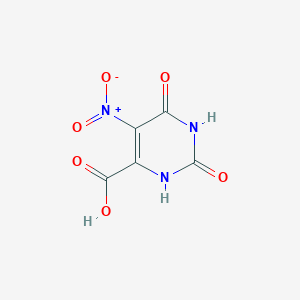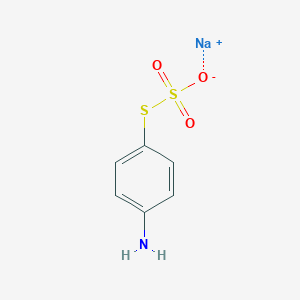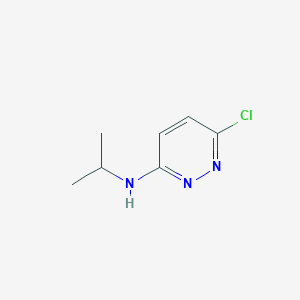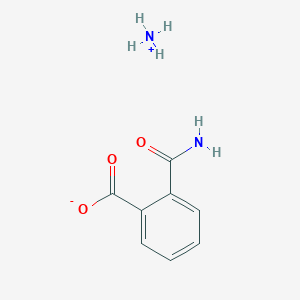
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine (MDB) is a heterocyclic compound that has been of interest to pharmaceutical and medicinal chemists due to its potential therapeutic applications. MDB is a benzodiazepine derivative that has been synthesized and studied for its biological activity.
Wirkmechanismus
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine acts on the central nervous system by binding to the GABA-A receptor, which is a neurotransmitter receptor that inhibits the activity of neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.
Biochemische Und Physiologische Effekte
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects. It can also cause sedation and muscle relaxation. 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to increase the activity of GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has advantages and limitations when used in lab experiments. Its advantages include its high potency and selectivity for the GABA-A receptor. However, its limitations include its low solubility in water and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine. One direction is to study its potential use in the treatment of anxiety and insomnia. Another direction is to study its potential as an anticonvulsant. Additionally, further studies could be conducted to investigate the structure-activity relationship of 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine and its analogs.
Synthesemethoden
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine can be synthesized using several methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and sodium acetate. Another method involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and then with ethylamine.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been studied for its potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy. It has also been studied for its anti-inflammatory and anticonvulsant properties.
Eigenschaften
CAS-Nummer |
18233-71-1 |
|---|---|
Produktname |
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
3-methyl-2,5-dihydro-1H-2,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
JBJMNDQSNKPJDR-UHFFFAOYSA-N |
SMILES |
CC1=NCC2=CC=CC=C2CN1 |
Kanonische SMILES |
CC1=NCC2=CC=CC=C2CN1 |
Synonyme |
2,5-Dihydro-3-methyl-1H-2,4-benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















